1,4-Dichloro-2-isocyanobenzene
Overview
Description
1,4-Dichloro-2-isocyanobenzene is a chemical compound with the molecular formula C7H3Cl2N . It has a molecular weight of 172.01 g/mol.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two chlorine atoms and one isocyanate group attached . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name: the chlorine atoms are attached at the 1st and 4th positions, and the isocyanate group is attached at the 2nd position .
Scientific Research Applications
Synthesis and Chemical Reactions
1,4-Dichloro-2-isocyanobenzene has been utilized in various chemical syntheses and reactions. For instance, Wöhrle et al. (1993) demonstrated its use in the synthesis of 4,5-Disubstituted 1,2-Dicyanobenzenes and octasubstituted phthalocyanines, which are important for developing new materials with specific electronic properties (Wöhrle, Eskes, Shigehara, & Yamada, 1993).
Kinetics and Reaction Pathways
Baohe Wang et al. (2010) explored the kinetics of reactions involving dichloro-methoxybenzenes, providing insights into the behavior of this compound under different conditions. This research is crucial for understanding the reactivity and potential applications of this chemical in various fields (Wang, Liu, Zhu, & Jing, 2010).
Solubility and Chemical Properties
The solubility and chemical properties of derivatives of this compound have been studied by Michela Brumfield et al. (2015). Their research on the solubilities of such compounds in various solvents contributes to a better understanding of their potential applications in different industrial and research contexts (Brumfield et al., 2015).
Industrial Applications
Research by U. Knecht and J. Lewalter (2012) highlighted the use of 1,2-dichlorobenzene, a related compound, in the production of 3,4-dichloronitrobenzene and as a solvent in isocyanate production. This indicates potential industrial applications for this compound in similar contexts (Knecht & Lewalter, 2012).
Energy Storage and Electrochemistry
In the field of energy storage, Jingjing Zhang et al. (2017) investigated 1,4‐Dimethoxybenzene derivatives, closely related to this compound, for their potential as catholytes in non‐aqueous redox flow batteries. This suggests possible applications of this compound in advanced battery technologies (Zhang et al., 2017).
Advanced Materials and Nanotechnology
Research has also delved into the potential of this compound and its derivatives in the creation of advanced materials. For example, the synthesis of novel luminescent materials like bent acenedithiophenes, as studied by Pietrangelo et al. (2007), indicates potential applications in electronics and nanotechnology (Pietrangelo, MacLachlan, Wolf, & Patrick, 2007).
Mechanism of Action
Target of Action
It’s known that isocyanobenzenes, a class to which this compound belongs, have been used in the study of the inhibition mechanism of reconstituted cytochrome p-450scc-linked monooxygenase system .
Mode of Action
It’s known that the chlorine substituents may direct the reaction pathway of the isocyano groups . This compound has been used in the synthesis of aza-3radialenes on the Ag(111) surface, where the steric hindrance of the chlorine substituents guides the selective and orientational assembling of the isocyanide precursors .
Biochemical Pathways
radialenes via a [1+1+1] cycloaddition reaction.
Pharmacokinetics
It’s known that 1,4-dichlorobenzene, a related compound, causes dna modifications and chromosomal damage in kidney cells in vitro and in vivo .
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,4-Dichloro-2-isocyanobenzene. For instance, the chlorine substituents of isocyanides guide the selectivity of the reaction via a sterically hindered transition state . Furthermore, the compound has been used in experiments conducted under ultrahigh-vacuum conditions .
Properties
IUPAC Name |
1,4-dichloro-2-isocyanobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N/c1-10-7-4-5(8)2-3-6(7)9/h2-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTFRFDJAYBRHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=C(C=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374200 | |
Record name | 1,4-dichloro-2-isocyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245539-10-0 | |
Record name | 1,4-dichloro-2-isocyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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